molecular formula C20H15ClN4OS2 B5201133 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B5201133
M. Wt: 426.9 g/mol
InChI Key: RKPGNAXWWDXJMB-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the Vilsmeier-Haack reaction to create the starting material, followed by further reactions with substituted thiophenols in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) to produce key intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Typically performed in an aqueous or organic solvent under controlled temperature conditions.

    Reduction: Often carried out in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Requires appropriate nucleophiles and may involve catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS2/c1-11-3-8-15-16(9-11)28-19(24-15)12-4-6-13(7-5-12)23-18(26)17-14(21)10-22-20(25-17)27-2/h3-10H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPGNAXWWDXJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NC(=NC=C4Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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